

Physical and chemical characteristics of 8-Fluoroquinazoline-2,4-diamine

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Compound of Interest

Compound Name: 8-Fluoroquinazoline-2,4-diamine

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of **8-Fluoroquinazoline-2,4-diamine**

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Abstract

8-Fluoroquinazoline-2,4-diamine is a heterocyclic aromatic compound belonging to the quinazoline class of molecules. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.^{[1][2]} This guide provides a comprehensive overview of the known physical and chemical characteristics of **8-Fluoroquinazoline-2,4-diamine**, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structural features, physicochemical properties, spectroscopic profile, and chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of this and similar small molecules, grounding theoretical knowledge in practical application.

Molecular Structure and Identification

8-Fluoroquinazoline-2,4-diamine is a derivative of quinazoline, a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring.^{[1][3]} The structure is characterized by a fluorine atom substituted at the 8-position of the benzene ring and two amino groups at the 2- and 4-positions of the pyrimidine ring. The fluorine substitution can significantly influence the

molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive modification in drug design.

Caption: 2D Structure of **8-Fluoroquinazoline-2,4-diamine** with IUPAC numbering.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] Optimizing properties such as solubility, lipophilicity, and ionization state is a central goal in medicinal chemistry.[5] A summary of the known and predicted properties for **8-Fluoroquinazoline-2,4-diamine** is presented below.

Property	Value	Source / Comments
CAS Number	119584-79-1	[6]
Molecular Formula	C ₈ H ₇ FN ₄	[7]
Molecular Weight	178.17 g/mol	[6][7]
Appearance	Expected to be a solid at room temperature.	Based on related quinazoline structures.[8][9]
Melting Point	245-248°C	Note: This experimental value is for the isomeric compound 5-Fluoroquinazoline-2,4-diamine.[8]
Boiling Point	~463.1 °C	Predicted value.[8]
Density	~1.50 g/cm ³	Predicted value.[8]
pKa	~7.53	Predicted value; attributed to the basicity of the diamino groups.[8]
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.	General characteristic for small, aromatic heterocyclic molecules.[10]

Spectroscopic Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. For a novel or reference compound, acquiring a full suite of spectra is a self-validating step to confirm identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and broader signals for the amine (NH_2) protons. The coupling patterns between adjacent aromatic protons can confirm the substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (N, F) and the aromatic system.
 - ^{19}F NMR: A single resonance is expected in the fluorine NMR spectrum, providing direct evidence for the presence and electronic environment of the fluorine atom.
- Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound. For **8-Fluoroquinazoline-2,4-diamine**, a high-resolution mass spectrum (HRMS) would show a molecular ion peak $[\text{M}+\text{H}]^+$ at approximately m/z 179.0728, confirming the elemental composition.[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[\[12\]](#) The spectrum of this compound is expected to exhibit characteristic absorption bands:
 - N-H stretching: Around $3100\text{-}3500\text{ cm}^{-1}$, typically appearing as one or two sharp peaks for the primary amine groups.
 - C=N and C=C stretching: In the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the aromatic quinazoline core.
 - C-F stretching: A strong absorption band typically found in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Chemical Properties and Reactivity

The chemical behavior of **8-Fluoroquinazoline-2,4-diamine** is dictated by its functional groups:

- **Basicity:** The two amino groups at positions 2 and 4 confer basic properties to the molecule, allowing it to form salts with acids. The pyrimidine ring nitrogens are also basic. The predicted pKa of ~7.53 suggests the molecule will be significantly protonated at physiological pH, which has implications for its solubility and interaction with biological targets.^[8]
- **Nucleophilicity:** The exocyclic amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, or condensation.
- **Aromatic System:** The quinazoline ring is an electron-deficient aromatic system. The fluorine atom at position 8 acts as an electron-withdrawing group via induction, further influencing the reactivity of the benzene portion of the ring system.

Experimental Protocols

The following protocols describe standard methods for determining key physicochemical properties. The choice of methodology is driven by the need for accuracy, reproducibility, and relevance to drug discovery applications.^{[5][13]}

Protocol 1: Determination of pKa by Potentiometric Titration

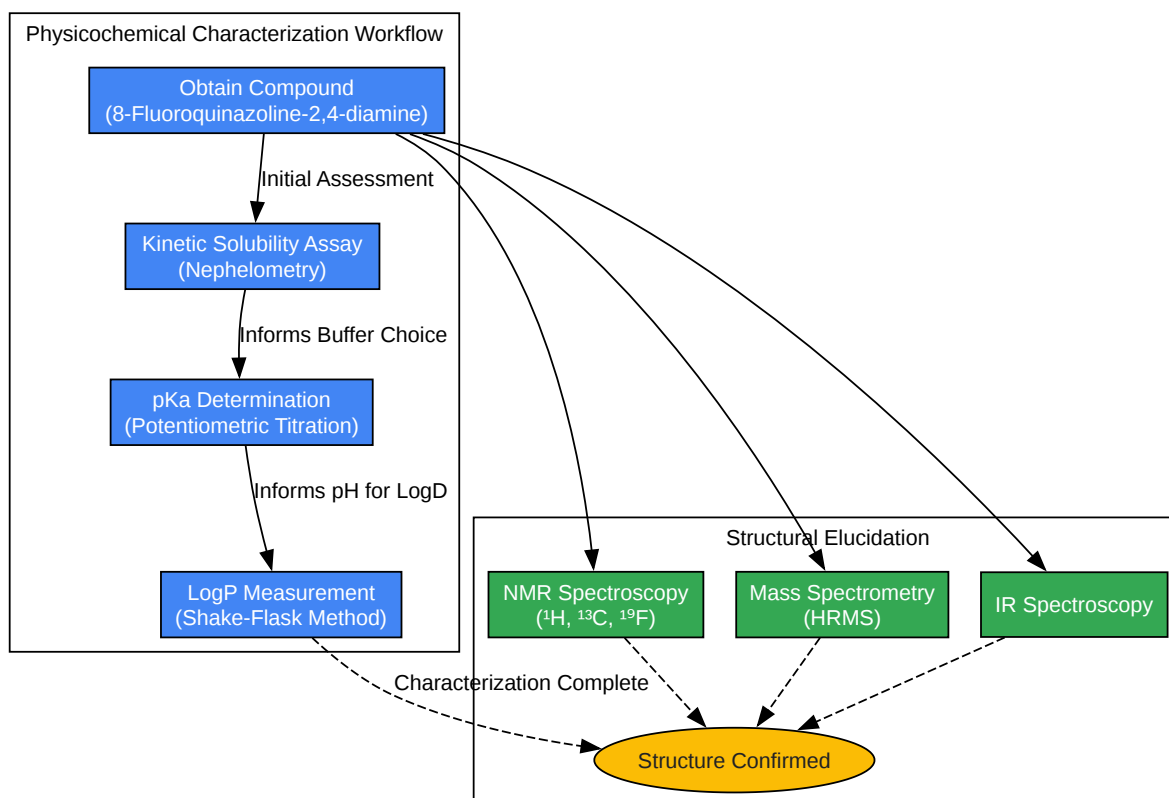
- **Principle:** This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is 50% ionized.
- **Methodology:**
 - **Preparation:** Accurately weigh ~1-2 mg of **8-Fluoroquinazoline-2,4-diamine** and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
 - **Calibration:** Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

- Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pK_a values, followed by titration with 0.1 M NaOH to determine any acidic pK_a values.
- Data Analysis: Plot the pH versus the volume of titrant added. The pK_a is calculated from the inflection point of the curve using appropriate software. The experiment should be run in triplicate to ensure reproducibility.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

- Principle: The shake-flask method is the gold standard for measuring the partition coefficient (LogP), which represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.^[4]
- Methodology:
 - Preparation: Prepare a stock solution of the compound in the solvent in which it is most soluble. Prepare a series of dilutions.
 - Partitioning: In a glass vial, mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Add a known amount of the compound stock solution.
 - Equilibration: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
 - Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
 - Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the partition coefficient P as: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$. The LogP is the base-10 logarithm of P.



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Caption: A logical workflow for the comprehensive characterization of a small molecule.

Applications in Research and Drug Discovery

Quinazoline derivatives are of immense interest in pharmaceutical chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-

inflammatory properties.[1][14] They function as scaffolds for designing potent and selective inhibitors of various enzymes, particularly kinases.[15][16]

8-Fluoroquinazoline-2,4-diamine serves as a valuable building block for the synthesis of more complex molecules. The diamino substitution at the 2- and 4-positions provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.[17][18] The 8-fluoro substituent can enhance binding affinity to target proteins and improve metabolic stability, key attributes for developing successful drug candidates.

Conclusion

8-Fluoroquinazoline-2,4-diamine is a synthetically accessible and versatile chemical entity with significant potential in medicinal chemistry. This guide has consolidated its known structural and physicochemical properties while providing robust, validated protocols for its empirical characterization. A thorough understanding of these core characteristics is the foundational step for any researcher aiming to leverage this and similar quinazoline scaffolds in the rational design of novel therapeutic agents.

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